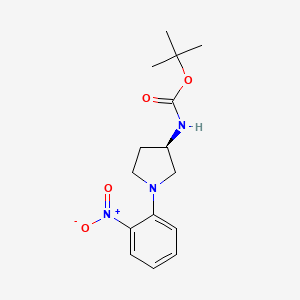
(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate is a chiral compound that belongs to the class of pyrrolidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nitrophenyl Group: This step usually involves a nitration reaction where a phenyl group is substituted with a nitro group.
Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved through the reaction of the pyrrolidine derivative with tert-butyl chloroformate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反应分析
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation Products: Various oxidized nitrophenyl derivatives.
Reduction Products: Aminophenyl derivatives.
Substitution Products: Substituted nitrophenyl derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Possible applications in the development of pharmaceuticals, particularly as a chiral building block.
Industry: Use in the production of fine chemicals and advanced materials.
作用机制
The mechanism of action of ®-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate would depend on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, interacting with specific molecular targets and pathways.
相似化合物的比较
Similar Compounds
(S)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate: The enantiomer of the compound, which may have different biological activities.
Other Pyrrolidine Derivatives: Compounds such as pyrrolidine-3-carboxylates and pyrrolidine-3-amines.
Uniqueness
®-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate is unique due to its specific chiral configuration and the presence of the nitrophenyl and carbamate groups, which may confer distinct chemical and biological properties.
生物活性
(R)-tert-Butyl 1-(2-nitrophenyl)pyrrolidine-3-ylcarbamate, with CAS Number 170017-73-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with cholinergic systems. It is believed to act as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic transmission.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, a related study on N-(2'-nitrophenyl)pyrrolidine derivatives demonstrated potent antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting that the nitrophenyl moiety contributes to enhanced bioactivity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 4b | 15.6 | Staphylococcus aureus |
| 4k | Varies | Broad-spectrum |
Neuropharmacological Effects
In neuropharmacology, compounds with similar structures have been shown to exhibit neuroprotective effects by modulating cholinergic signaling pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where cholinergic dysfunction is a hallmark .
Case Studies and Research Findings
- Neurobehavioral Studies : A study comparing various N-methyl carbamate pesticides found that compounds with structural similarities to this compound exhibited dose-dependent inhibition of AChE activity in rat models. This inhibition correlated with observable neurobehavioral changes, indicating potential neurotoxicity at higher doses .
- Structure–Activity Relationship (SAR) : Research on related carbamate compounds has established a SAR framework that highlights the importance of the aromatic ring and substituents on biological activity. The presence of electron-withdrawing groups like nitro enhances the inhibitory potency against AChE .
属性
IUPAC Name |
tert-butyl N-[(3R)-1-(2-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)16-11-8-9-17(10-11)12-6-4-5-7-13(12)18(20)21/h4-7,11H,8-10H2,1-3H3,(H,16,19)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSCQCZBVODJB-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














